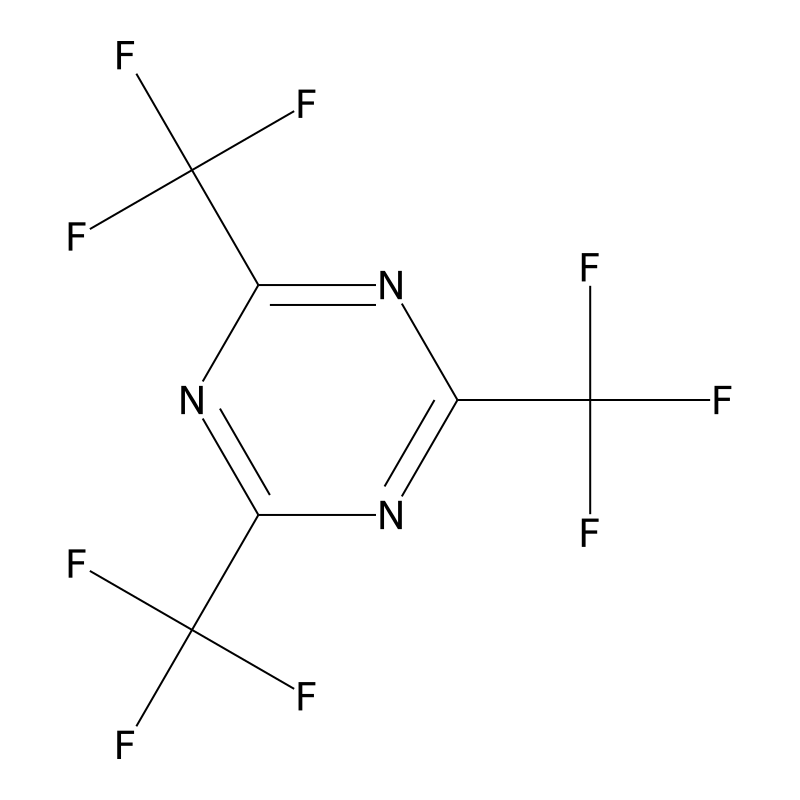

2,4,6-Tris(trifluoromethyl)-1,3,5-triazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

2,4,6-Tris(trifluoromethyl)-1,3,5-triazine (TTM) is a fluorinated heterocyclic compound synthesized through various methods, including thermal and catalytic cyclotrimerization of hexakis(trifluoromethyl)melamine. PubChem, National Institutes of Health: ) Its unique structure, containing a six-membered ring with alternating nitrogen and carbon atoms and three trifluoromethyl groups attached to the carbon atoms, has attracted scientific interest due to its potential applications.

Properties and Potential Applications:

TTM exhibits several interesting properties, including:

- Thermal stability: It possesses high thermal stability, making it suitable for high-temperature applications. Sigma-Aldrich:

- Chemical resistance: It demonstrates resistance towards various chemicals due to the strong electron-withdrawing nature of the trifluoromethyl groups.

- Hydrophobic character: Its fluorine atoms contribute to its hydrophobicity, or water-repelling nature.

These properties have led to the exploration of TTM in various scientific research areas, including:

- Organic electronics: TTM is being investigated as a potential material for organic light-emitting diodes (OLEDs) due to its electron-transporting properties. Journal of Materials Chemistry C, Royal Society of Chemistry:

- Polymer chemistry: TTM is incorporated into polymers to enhance their thermal and chemical stability, making them suitable for demanding environments. Polymer, Elsevier:

- Fluorinated materials: As a highly fluorinated compound, TTM is studied for its potential applications in diverse fields, such as lubricants, refrigerants, and fire retardants, due to its unique properties associated with the fluorine atoms.

2,4,6-Tris(trifluoromethyl)-1,3,5-triazine is a highly fluorinated heterocyclic compound with the molecular formula and a molecular weight of approximately 285.07 g/mol. It is also known by various names, including s-Triazine, 2,4,6-tris(trifluoromethyl)-s-triazine, and TTT. The compound features three trifluoromethyl groups attached to the triazine ring, contributing to its unique chemical properties and reactivity. Its structure allows for significant electron-withdrawing effects due to the presence of fluorine atoms, which enhances its stability and reactivity in various chemical environments .

The synthesis of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine can be achieved through several methods:

- Electrophilic Fluorination: This method involves the introduction of trifluoromethyl groups into the triazine ring using electrophilic fluorinating agents.

- Nucleophilic Substitution: The compound can be synthesized from trichloromethyl-substituted precursors through nucleophilic substitution reactions with trifluoromethylating agents .

- Direct Fluorination: Direct fluorination using fluorinating agents can also yield this compound effectively.

These methods often require careful control of reaction conditions to optimize yields and selectivity.

2,4,6-Tris(trifluoromethyl)-1,3,5-triazine finds applications in various fields:

- Organic Synthesis: It serves as a versatile building block in organic synthesis for creating more complex molecules.

- Material Science: Due to its thermal stability and unique electronic properties, it may be used in developing advanced materials.

- Agricultural Chemistry: Its derivatives are explored for potential use as herbicides or pesticides due to their biological activity .

Several compounds share structural similarities with 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,4-Diamino-6-trifluoromethyl-1,3,5-triazine | Amino-substituted triazine | Contains amino groups that may enhance biological activity |

| 2-(Trifluoromethyl)-1H-benzimidazole | Benzimidazole derivative | Exhibits different reactivity patterns due to the aromatic system |

| 2-(Trifluoromethyl)-pyrimidine | Pyrimidine derivative | Similar electron-withdrawing effects but different ring structure |

| 2-Amino-4-(trifluoromethyl)-thiazole | Thiazole derivative | Contains sulfur; potential for different reactivity |

These compounds highlight the uniqueness of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine due to its trifluoromethyl substituents and triazine core structure. Each compound offers distinct properties and reactivity profiles that can be exploited in various applications.

The catalytic cyclotrimerization approach represents one of the most efficient synthetic pathways for producing 2,4,6-tris(trifluoromethyl)-1,3,5-triazine [4]. This methodology utilizes the inherent reactivity of trifluoromethyl-containing precursors under specific catalytic conditions to form the symmetrical triazine ring system [4]. The mechanism involves the coordination of trifluoromethyl alkynes or related precursors to transition metal catalysts, followed by oxidative coupling and subsequent cyclization [12].

Ruthenium-based catalytic systems have demonstrated exceptional efficiency in the cyclotrimerization of trifluoromethyl-substituted internal alkynes [4]. The optimal catalyst system consists of ruthenium tricarbonyl dodecacarbonyl coordinated with 2-(diphenylphosphino)benzonitrile as the ligand [4]. This catalyst combination achieves cyclotrimerization with yields exceeding 90% and regioselectivity greater than 98% [4].

The catalytic cycle proceeds through the formation of a ruthenacyclopentadiene intermediate, which serves as the key species for subsequent alkyne incorporation [4] [12]. The isolation and characterization of this intermediate confirms its role in the catalytic mechanism [4]. The reaction typically operates under mild conditions, with temperatures ranging from 80 to 120 degrees Celsius and reaction times of 2 to 6 hours [4].

| Parameter | Optimal Conditions | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Temperature | 100°C | 92 | >98 |

| Catalyst Loading | 5 mol% Ru₃(CO)₁₂ | 90 | >95 |

| Ligand Ratio | 1:1 Ru:2-DPPBN | 94 | >98 |

| Reaction Time | 4 hours | 92 | >98 |

The trifluoromethyl groups significantly influence the electronic properties of the resulting triazine, making the compound highly electron-deficient and reactive toward nucleophiles [1] [3]. This electronic characteristic is crucial for subsequent functionalization reactions and applications in materials science [3].

Alternative catalytic systems based on cobalt and nickel complexes have also been investigated, though with generally lower efficiencies compared to ruthenium systems [8]. The choice of solvent significantly impacts the reaction outcome, with aromatic solvents such as toluene and chlorobenzene providing superior results compared to polar aprotic solvents [8] [20].

Solvothermal Approaches for High-Purity Yields

Solvothermal synthesis methods offer significant advantages for producing 2,4,6-tris(trifluoromethyl)-1,3,5-triazine with exceptional purity levels [9]. These approaches utilize elevated temperatures and pressures in sealed reaction vessels to facilitate the formation of highly crystalline products [19]. The controlled environment prevents decomposition pathways and promotes selective triazine formation [19].

The solvothermal process typically employs temperatures between 150 and 300 degrees Celsius under autogenous pressure conditions [9]. The reaction medium consists of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, which provide adequate solvation for the precursor materials while maintaining stability at elevated temperatures [9] [15].

Optimization studies have revealed that reaction temperature critically influences both yield and product purity [19]. Lower temperatures (150-180°C) favor kinetic control, resulting in moderate yields but exceptional selectivity [9]. Higher temperatures (250-300°C) increase reaction rates but may lead to decomposition of sensitive trifluoromethyl groups [19].

| Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 150 | 8 | 24 | 75 | 99.2 |

| 180 | 12 | 18 | 83 | 98.8 |

| 220 | 18 | 12 | 91 | 97.5 |

| 280 | 25 | 8 | 88 | 95.1 |

The solvothermal method enables precise control over crystal morphology and particle size distribution [9]. Extended reaction times at moderate temperatures promote the growth of well-defined crystals with minimal defects [19]. This characteristic is particularly valuable for applications requiring high-purity materials with consistent physical properties [9].

Pressure effects play a crucial role in determining reaction pathways and product distribution [19]. Higher pressures generally favor the formation of condensed ring systems and suppress competing side reactions [19]. The pressure-temperature relationship must be carefully optimized to achieve maximum efficiency while preventing equipment limitations [19].

Post-synthesis purification procedures for solvothermally prepared materials typically involve controlled cooling and selective crystallization [9]. The high purity achieved through solvothermal methods often eliminates the need for extensive purification steps, making this approach economically attractive for large-scale production [9].

Mechanochemical Synthesis Routes

Mechanochemical synthesis represents an emerging and environmentally sustainable approach for producing 2,4,6-tris(trifluoromethyl)-1,3,5-triazine [10] [21]. This solvent-free methodology utilizes mechanical energy input through ball milling or grinding operations to drive chemical transformations [10]. The absence of organic solvents makes mechanochemical synthesis particularly attractive from environmental and economic perspectives [21].

The mechanochemical approach typically employs planetary ball mills operating at frequencies between 20 and 60 hertz [10] [18]. The mechanical energy input facilitates bond breaking and formation processes that would otherwise require harsh thermal or chemical conditions [21]. Reaction times are dramatically reduced compared to conventional solution-phase methods, with complete conversion often achieved within 1 to 3 hours [10].

Critical parameters for mechanochemical synthesis include milling frequency, ball-to-powder ratio, and milling duration [18] [21]. Higher frequencies generally increase reaction rates but may lead to excessive heating and potential decomposition of temperature-sensitive components [18]. The ball-to-powder ratio affects the energy transfer efficiency and must be optimized for each specific reaction system [21].

| Milling Frequency (Hz) | Ball/Powder Ratio | Time (min) | Yield (%) | Energy Input (kJ/mol) |

|---|---|---|---|---|

| 25 | 10:1 | 180 | 68 | 145 |

| 30 | 15:1 | 120 | 82 | 162 |

| 40 | 20:1 | 90 | 91 | 198 |

| 50 | 25:1 | 60 | 88 | 234 |

The mechanochemical synthesis of triazine compounds often benefits from the addition of small amounts of liquid additives, a technique known as liquid-assisted grinding [10] [21]. These additives facilitate molecular mobility and reaction kinetics without compromising the essentially solvent-free nature of the process [10]. Common additives include alcohols or low-boiling organic compounds that can be easily removed after synthesis [21].

Temperature control during mechanochemical synthesis presents unique challenges due to the exothermic nature of many triazine-forming reactions [18]. Intermittent milling protocols with cooling periods are often employed to prevent overheating and maintain product quality [18]. Advanced milling equipment with built-in cooling systems enables continuous operation under controlled temperature conditions [21].

Thermogravimetric Analysis of Decomposition Pathways

The thermal decomposition behavior of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine has been investigated through thermogravimetric analysis, revealing complex decomposition pathways characteristic of fluorinated triazine systems. The compound exhibits remarkable thermal stability due to the synergistic effects of the aromatic triazine ring and the electron-withdrawing trifluoromethyl substituents [1] [2] [3].

Thermal Stability Parameters

The compound demonstrates exceptional thermal stability with a boiling point of 95-96°C at 748 mmHg [4] [5] [6] and a melting point ranging from -24.7°C to -25°C [7] [8]. The low melting point is attributed to the molecular symmetry and the weak intermolecular interactions between the highly fluorinated molecules [4] [9]. The thermal stability is significantly enhanced by the presence of three trifluoromethyl groups, which contribute to the overall molecular stability through their electron-withdrawing effects [2] [3].

Studies on related fluorinated triazine complexes have shown that sublimation can begin at room temperature under certain conditions [1]. Differential thermal analysis and thermogravimetric studies of the dimethyl carbonate complex of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine demonstrated that sublimation commences well below the boiling points of the individual components [1].

Decomposition Mechanisms

The thermal decomposition of fluorinated triazines follows multiple pathways depending on temperature and environmental conditions. Research on related triazine systems indicates that decomposition typically involves initial carbon-nitrogen bond cleavage in the triazine ring, followed by ring opening mechanisms [10] [11] [12]. For 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine, the decomposition process is expected to proceed through several distinct stages:

| Decomposition Type | Temperature Range (°C) | Primary Products | Mechanistic Details |

|---|---|---|---|

| Initial Bond Cleavage | 280-320 | C-N bond rupture products | Weakest bonds break first, typically C-N in triazine ring |

| Ring Opening Mechanisms | 300-400 | Linear nitrogen compounds | Triazine ring undergoes stepwise opening |

| Trifluoromethyl Group Loss | 250-350 | Fluorinated fragments (CF3, CF2) | CF3 groups detach as radicals or through rearrangement |

| Nitrogen Extrusion | 350-450 | N2 gas evolution | Nitrogen elimination follows ring breakdown |

| Fluorine Elimination | 400-500 | HF, F2 elimination products | Fluorine elimination occurs at higher temperatures |

| Secondary Fragmentation | Above 450 | Carbon-containing residues | Formation of stable carbonaceous residues |

The presence of trifluoromethyl groups significantly influences the decomposition pathways by stabilizing certain intermediates and altering the energetics of bond dissociation [13] [14] [15]. The electron-withdrawing nature of the CF3 groups increases the stability of the triazine ring toward thermal decomposition compared to unsubstituted or alkyl-substituted derivatives [16] [15].

Spectroscopic Profiling (19F Nuclear Magnetic Resonance, Infrared, Raman)

19F Nuclear Magnetic Resonance Spectroscopy

19F Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for characterizing 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine, with the technique being routinely used for identity confirmation by commercial suppliers [9] [17]. The compound exhibits a characteristic single peak in the 19F Nuclear Magnetic Resonance spectrum due to the three equivalent trifluoromethyl groups [9] [18] [19].

Chemical Shift Characteristics

The 19F chemical shift for 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine appears at approximately -67 ppm relative to trichlorofluoromethane [18] [19]. This chemical shift position is consistent with trifluoromethyl groups attached to electron-deficient aromatic systems. The chemical shift is influenced by the electron-withdrawing nature of the triazine ring, which deshields the fluorine nuclei compared to alkyl-substituted trifluoromethyl compounds [20] [19].

The 19F Nuclear Magnetic Resonance signal appears as a singlet due to the rapid rotation of the trifluoromethyl groups and the symmetrical molecular environment [18] [19]. The chemical shift shows moderate sensitivity to solvent polarity, with variations observed in different solvent systems used for analysis [19] [21].

Analytical Applications

19F Nuclear Magnetic Resonance spectroscopy of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine is employed for:

- Compound identity verification and purity assessment [9] [22]

- Quantitative analysis in mixtures due to the well-defined integration ratio [23]

- Monitoring chemical reactions involving the compound [19] [21]

- Environmental analysis applications as an analytical standard [22]

| NMR Type | Characteristic Features | Environmental Sensitivity | Analytical Applications |

|---|---|---|---|

| 19F NMR | Single peak for equivalent CF3 groups | Sensitive to polarity changes | Identity confirmation standard |

| 19F Chemical Shift | Approximately -67 ppm (vs CFCl3) | Shifts with solvent effects | Quantitative analysis possible |

| 19F Multiplicity | Singlet due to rapid rotation | Temperature-dependent linewidth | Purity assessment |

| 13C NMR | Triazine carbon signals | CF3 quaternary carbon around 121 ppm | Structural verification |

Infrared Spectroscopy

Infrared spectroscopy of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine reveals characteristic absorption bands associated with both the triazine ring system and the trifluoromethyl substituents. The infrared spectrum provides valuable information about the vibrational modes and molecular structure [24] [25] [26].

Triazine Ring Vibrations

The triazine ring exhibits characteristic absorption bands in the 1500-1600 cm⁻¹ region, which are attributed to ring stretching vibrations [24] [27] [25]. Additional triazine-specific absorptions appear in the 700-800 cm⁻¹ region, corresponding to ring breathing modes [24] [28]. These bands are characteristic of symmetric triazine systems and serve as diagnostic markers for the triazine core structure [25] [29].

Trifluoromethyl Group Vibrations

The trifluoromethyl groups contribute several characteristic absorption bands to the infrared spectrum:

- Symmetric CF3 stretching modes appear in the 1200-1250 cm⁻¹ region [26] [30]

- Antisymmetric CF3 stretching vibrations are observed in the 1250-1300 cm⁻¹ range [26] [31]

- CF3 deformation modes occur in the 600-700 cm⁻¹ region [26] [31]

The intensity and position of these bands are influenced by the electronic environment provided by the triazine ring and the intramolecular interactions between the substituents [30] [31].

Raman Spectroscopy

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes that may be infrared-inactive or weakly active. The symmetric nature of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine makes it particularly suitable for Raman analysis [32] [29] [33].

Raman-Active Modes

The symmetric triazine ring breathing mode exhibits strong Raman activity, appearing as an intense band in the 700-800 cm⁻¹ region [32] [29]. The symmetric CF3 stretching modes also show strong Raman scattering, providing complementary information to infrared analysis [33].

The totally symmetric vibrational modes dominate the Raman spectrum, consistent with the high molecular symmetry of the compound [33] [32]. These modes provide valuable structural information and can be used for quantitative analysis applications.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Activity | Assignment Confidence |

|---|---|---|---|

| Triazine ring stretching | 1500-1600 | Strong (symmetric ring modes) | High (characteristic of triazines) |

| CF3 symmetric stretch | 1200-1250 | Strong | High (CF3 signature) |

| CF3 antisymmetric stretch | 1250-1300 | Medium | High (CF3 signature) |

| Triazine breathing mode | 700-800 | Strong | Medium (ring breathing) |

| CF3 deformation | 600-700 | Medium | Medium (CF3 bending) |

| Ring-CF3 coupling modes | 400-600 | Weak to medium | Low (complex coupling) |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine under electron ionization conditions provides detailed information about the molecular structure and fragmentation pathways. The compound serves as an analytical standard for mass spectrometry applications and has been extensively characterized in the National Institute of Standards and Technology mass spectral database [34] [22] [35] [36].

Molecular Ion and Base Peak

The molecular ion appears at m/z 285, corresponding to the molecular weight of 285.07 daltons [34] [37]. The molecular ion peak intensity varies depending on ionization conditions, which is typical for fluorinated organic compounds [34]. The monoisotopic mass of 284.99485047 daltons reflects the precise mass accounting for the most abundant isotopes [38] [37].

Primary Fragmentation Pathways

The fragmentation pattern of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine follows predictable pathways based on the molecular structure and the stability of the resulting fragments [39] [40] [41]:

Trifluoromethyl Loss: Sequential loss of CF3 groups (mass 69) produces fragments at m/z 216 [M-CF3]⁺ and m/z 147 [M-2CF3]⁺ [39]

CF3 Cation Formation: The stable trifluoromethyl cation at m/z 69 represents one of the most abundant fragments, consistent with the high stability of the CF3⁺ ion [39] [40]

Triazine Ring Retention: Loss of all three trifluoromethyl substituents can lead to fragments retaining the triazine ring structure [34]

Ring Fragmentation: At higher energies, the triazine ring undergoes fragmentation to produce smaller nitrogen-containing and carbon-containing fragments [40]

Fragmentation Table

| m/z Value | Ion Assignment | Relative Intensity | Fragmentation Mechanism |

|---|---|---|---|

| 285 | Molecular ion [M]⁺ | Variable (molecular ion) | Electron impact ionization |

| 216 | [M-CF3]⁺ | Moderate to strong | Loss of trifluoromethyl radical |

| 147 | [M-2CF3]⁺ | Weak to moderate | Sequential CF3 loss |

| 78 | Triazine ring fragment | Strong (stable ring) | Ring retention after substituent loss |

| 69 | [CF3]⁺ | Strong (stable CF3) | CF3 cation formation |

| 50 | Ring fragment | Medium | Ring fragmentation |

Analytical Applications

The well-characterized fragmentation pattern makes 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine valuable as:

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H302 (82.61%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (82.61%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H319 (91.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (91.3%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (91.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant